Opioid Receptor Binding: H-1-Nal-OH Confers Superior δ-Selectivity and μ-Affinity Compared to H-2-Nal-OH and L-Phe
When substituting the Phe³ residue in the δ-selective opioid peptide deltorphin I, the analog containing H-1-Nal-OH exhibited a dramatically different binding profile compared to those containing H-2-Nal-OH, L-Phe, or L-Trp. Specifically, the [1-Nal³]deltorphin I analog demonstrated a Ki(μ) of 767 nM and a Ki(δ) of 7.70 nM, yielding a μ/δ selectivity ratio of ~100 [1]. In contrast, the [2-Nal³] analog was significantly less potent and less selective (Ki(μ)=1910 nM, Ki(δ)=49.2 nM, ratio ~39). The natural [Phe³] analog (deltorphin I) was highly δ-selective with a Ki(δ) of ~0.5 nM, but its μ-affinity was >10,000 nM, representing a >2,000-fold selectivity gap. This demonstrates that H-1-Nal-OH uniquely tunes the μ/δ selectivity window, a feature not achievable with the regioisomer or natural residues [1].
| Evidence Dimension | Opioid Receptor Binding Affinity (Ki) and μ/δ Selectivity |
|---|---|
| Target Compound Data | [1-Nal³]deltorphin I: Ki(μ) = 767 nM, Ki(δ) = 7.70 nM, μ/δ = 99.6 |
| Comparator Or Baseline | [2-Nal³]deltorphin I: Ki(μ) = 1910 nM, Ki(δ) = 49.2 nM, μ/δ = 38.8; [Phe³]deltorphin I: Ki(μ) >10,000 nM, Ki(δ) = ~0.5 nM, μ/δ >20,000; [Trp³]deltorphin I: Ki(μ) = 1250 nM, Ki(δ) = 23.9 nM, μ/δ = 52.3 |
| Quantified Difference | H-1-Nal-OH confers 2.5-fold higher μ-affinity and 6.4-fold higher δ-affinity than H-2-Nal-OH, resulting in a 2.6-fold tighter μ/δ selectivity ratio. |
| Conditions | In vitro radioligand binding assays using rat brain membrane preparations (μ-sites labeled with [³H]DAMGO, δ-sites labeled with [³H]DSLET). |
Why This Matters
This provides a precise, quantifiable basis for selecting H-1-Nal-OH when a specific μ/δ selectivity profile (intermediate between natural δ-agonists and μ-agonists) is required for designing biased opioid ligands or investigating mixed opioid pharmacology.
- [1] Heyl, D. L., & Schmitter, S. J. (1994). Substitution of aromatic and nonaromatic amino acids for the Phe³ residue in the δ-selective opioid peptide deltorphin I: Effects on binding affinity and selectivity. International Journal of Peptide and Protein Research, 44(5), 420–426. View Source
